molecular formula C26H23N9S B12212479 N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N'-phenylbenzenecarboximidamide

N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N'-phenylbenzenecarboximidamide

Cat. No.: B12212479
M. Wt: 493.6 g/mol
InChI Key: JFVOTUPPVZPSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N’-phenylbenzenecarboximidamide is a complex organic compound with a unique structure that combines multiple functional groups, including amino, triazine, thiazole, and benzenecarboximidamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N’-phenylbenzenecarboximidamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile and amine precursors under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is formed via a cyclization reaction involving a thiourea derivative and a haloketone.

    Coupling Reactions: The triazine and thiazole intermediates are then coupled using suitable coupling agents such as carbodiimides or phosphonium salts.

    Final Assembly: The final compound is assembled through a series of condensation reactions, typically under mild conditions to avoid decomposition of sensitive functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N’-phenylbenzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N’-phenylbenzenecarboximidamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer, infectious diseases, and inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, which can modulate the activity of its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N’-phenylbenzenecarboximidamide
  • **N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N’-phenylbenzenecarboximidamide

Uniqueness

The uniqueness of N-{4-amino-5-[4-amino-6-(phenylamino)-1,3,5-triazin-2-yl]-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene}-N’-phenylbenzenecarboximidamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H23N9S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[4-amino-5-(4-amino-6-anilino-1,3,5-triazin-2-yl)-3-methyl-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C26H23N9S/c1-35-21(27)20(23-31-24(28)34-25(32-23)30-19-15-9-4-10-16-19)36-26(35)33-22(17-11-5-2-6-12-17)29-18-13-7-3-8-14-18/h2-16H,27H2,1H3,(H3,28,30,31,32,34)

InChI Key

JFVOTUPPVZPSHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NC(=N4)NC5=CC=CC=C5)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.